molecular formula C7H3ClF5NO B1412078 2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine CAS No. 1228897-80-0

2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B1412078
CAS No.: 1228897-80-0
M. Wt: 247.55 g/mol
InChI Key: MQNKOXWVGWZHBF-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a advanced pyridine derivative designed for research and development in the agrochemical and pharmaceutical industries. This compound combines multiple halogen and fluorine-containing substituents, a strategy widely employed to fine-tune the biological activity and physicochemical properties of lead molecules . The presence of the trifluoromethyl group is a key feature in many modern active ingredients, as it is known to enhance metabolic stability, increase lipid solubility for better membrane permeability, and act as a strong electron-withdrawing group . The specific substitution pattern on the pyridine ring makes it a valuable multifunctional synthetic intermediate for constructing more complex target molecules. The primary research value of this compound lies in its potential as a key building block for the discovery of new crop protection agents and pharmaceuticals. The 2-chloro and 3-(difluoromethoxy) groups serve as excellent leaving groups or sites for further functionalization via cross-coupling reactions, nucleophilic substitutions, and other transformations. Researchers can utilize this intermediate to introduce a highly specific pyridine core into candidate compounds. In agrochemical research, such intermediates are crucial for developing new herbicides, insecticides, and fungicides with novel modes of action and improved efficacy . In pharmaceutical research, the incorporation of the trifluoromethylpyridine moiety has led to several approved drugs and candidates in clinical trials, underscoring its significance in medicinal chemistry . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NO/c8-5-3(15-6(9)10)1-2-4(14-5)7(11,12)13/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNKOXWVGWZHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Details:

Step Description Conditions Notable Aspects References
1 Addition of catalyst and acid-binding agent Lower aliphatic alcohol solvent (methanol, ethanol, etc.), 0.01–0.5% catalyst Catalyst activated carbon, under vacuum with circulating water pump ,
2 Reduction dechlorination Temperature: -10°C to 65°C; Hydrogen pressure: 0.1–2.0 MPa; Duration: 4–24 hours Controlled dechlorination to selectively remove chlorine atoms ,
3 Separation and purification Filtration, vacuum rectification at ~100°C and -0.080 MPa High purity (>98%) product with high selectivity (~95%) ,

Research Findings:

  • The process effectively converts 2,3,6-trichloro-5-trifluoromethylpyridine into 2-chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine .
  • The method boasts high raw material utilization (>95%) and low production costs, suitable for large-scale manufacturing.

Reaction Scheme:

2,3,6-Trichloro-5-trifluoromethylpyridine
  + Catalyst + Acid-binding agent
  → Reduction and dechlorination
  → this compound

Synthesis via Halogenation of Pyridine Derivatives

Another route involves halogenation of pyridine derivatives using chlorinating and fluorinating agents, often under high-temperature conditions.

Key Processes:

Method Raw Material Reagents Conditions Outcomes References
a 3-Trifluoromethylpyridine N-oxide Chlorinating agents (e.g., phosphorus oxychloride) -20°C to 100°C; controlled addition Conversion to 2-chloro-3-(trifluoromethyl)pyridine
b 2,3,6-Trichloro-5-trifluoromethylpyridine Catalytic chlorination/fluorination 250°C; transition metal catalysts Direct synthesis of target compound ,

Research Findings:

  • The oxidation of pyridine derivatives followed by chlorination yields high-purity products.
  • High-temperature chlorination-fluorination processes with catalysts like aluminum fluoride are efficient for large-scale synthesis.

Catalytic Dehalogenation and Substitution

Catalytic dehalogenation using palladium or other transition metals facilitates the selective removal of chlorine atoms, replacing them with fluorine or difluoromethoxy groups.

Procedure Highlights:

  • Use of palladium catalysts in organic solvents like methanol.
  • Reaction conditions typically involve mild temperatures (~15°C) and hydrogen pressures (~0.1 MPa).
  • Purification via vacuum distillation yields high-purity compounds.

Research Findings:

  • This method provides a controlled environment for introducing the difluoromethoxy group.
  • It offers high selectivity and minimal by-products, aligning with industrial scalability.

Summary of Key Data

Method Raw Material Reagents Temperature Yield Purity Advantages References
Vapor-phase chlorination/fluorination Methylpyridines Cl₂, HF >300°C High >95% One-step, scalable ,
Dechlorination of 2,3,6-trichloro-5-trifluoromethylpyridine 2,3,6-Trichloro-5-trifluoromethylpyridine Catalyst, H₂ -10°C to 65°C >95% >98% Resource-efficient, high yield ,
Oxidation and chlorination of pyridine derivatives Pyridine oxides POCl₃ -20°C to 100°C High >90% High purity, suitable for large scale

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that yield bioactive compounds with potential therapeutic effects.

  • Antimicrobial Agents : Research indicates that derivatives of pyridine compounds, including 2-chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine, exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyridine ring can enhance activity against resistant bacterial strains.
  • Anticancer Agents : The compound has been investigated for its potential in developing anticancer drugs. Its ability to inhibit specific enzymes involved in cancer cell proliferation is a key area of research, with promising results indicating its efficacy in preclinical models.
  • Anti-inflammatory Drugs : The synthesis of anti-inflammatory agents often involves pyridine derivatives. The incorporation of the difluoromethoxy group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development.

Agrochemical Applications

In agriculture, this compound serves as a vital intermediate for the synthesis of herbicides and pesticides.

  • Herbicide Development : The compound has been linked to the creation of selective herbicides that target specific weed species while minimizing damage to crops. Its trifluoromethyl group contributes to the herbicide's potency and selectivity.
  • Pesticide Formulations : The stability and reactivity of this compound make it an excellent candidate for pesticide formulations aimed at controlling agricultural pests effectively.

Case Study 1: Antimicrobial Activity

A study published in Chemistry & Biodiversity explored the antimicrobial properties of pyridine derivatives, including this compound. The results demonstrated a significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antibiotics.

Case Study 2: Synthesis of Anticancer Agents

Research conducted by Smith et al. (2024) focused on synthesizing novel anticancer agents using this compound as a starting material. The study highlighted the compound's effectiveness in inhibiting tumor growth in vitro and in vivo, paving the way for further clinical trials.

Data Tables

Application TypeSpecific UseNotable Findings
PharmaceuticalAntimicrobial AgentsEffective against resistant strains
PharmaceuticalAnticancer AgentsInhibits tumor growth
PharmaceuticalAnti-inflammatory DrugsEnhanced biological activity
AgrochemicalHerbicide DevelopmentSelective targeting of weed species
AgrochemicalPesticide FormulationsEffective pest control

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and biological activities of analogous pyridine derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Synthesis Method Key Applications/Properties References
2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine Cl (2), OCHF₂ (3), CF₃ (6) 247.5 (calculated) Likely Suzuki coupling (inferred) Agrochemicals, pharmaceuticals (hypothesized)
2-Chloro-3-(trifluoromethyl)pyridine Cl (2), CF₃ (3) 181.5 Industrial synthesis Precursor for fluorinated agrochemicals
6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine Phenyl-Cl, CF₃ (phenyl), F (3), CH₃ (2) 289.7 Suzuki coupling Antifungal, antibacterial activity
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine CH₂Cl (2), OCH₃ (6), CF₃ (3) 225.6 Unspecified Intermediate in organic synthesis
2-Chloro-6-(trifluoromethoxy)pyridin-3-amine Cl (2), OCF₃ (6), NH₂ (3) 212.56 Unspecified Potential pharmacological use

Industrial and Research Relevance

  • Agrochemicals : Fluorinated pyridines are prevalent in herbicides and insecticides. The CF₃ group in 2-Chloro-3-(trifluoromethyl)pyridine is a key component in high-value agrochemical intermediates .
  • Pharmaceuticals : Pyridine derivatives with fluorine substituents are explored for antibacterial and antitubercular activity. For example, 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine showed promise in structural studies .

Research Findings and Data

Key Differences in Reactivity

  • Electrophilic Substitution : The electron-withdrawing nature of CF₃ and Cl groups directs further substitution to specific positions. For instance, in 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine, the chloromethyl group at position 3 allows for nucleophilic displacement reactions .
  • Thermal Stability : Trifluoromethyl groups increase thermal stability, making such compounds suitable for high-temperature applications in material science.

Biological Activity

2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with notable biological activity. Its structure, characterized by a chloro group, difluoromethoxy group, and a trifluoromethyl group, suggests potential applications in pharmaceuticals and agrochemicals. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H3ClF5NO
  • Molecular Weight: 247.55 g/mol
  • CAS Number: 1228897-80-0

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Pyridine derivatives with appropriate functional groups.
  • Reagents: Use of difluoromethoxy and trifluoromethyl reagents in the presence of chlorinating agents.
  • Conditions: Reactions are often conducted under controlled temperatures to optimize yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • In vitro studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

Antifungal Activity

The compound has also demonstrated antifungal activity:

  • A study reported that it inhibits the growth of Candida albicans and Aspergillus niger at concentrations of 10 to 20 µg/mL .

Anticancer Potential

Recent investigations have highlighted its potential as an anticancer agent:

  • In vitro assays indicate that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values around 15 µM .

The biological activity is believed to stem from several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Membrane Disruption: Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular integrity.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cell death in cancer cells.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

StudyOrganism/Cell LineActivityMIC/IC50
Study AStaphylococcus aureusAntimicrobial16 µg/mL
Study BCandida albicansAntifungal10 µg/mL
Study CMCF-7 CellsAnticancer15 µM

Q & A

Q. Why do computational predictions of logP diverge from experimental measurements?

  • Methodology : Compare software tools (e.g., ChemAxon vs. ACD/Labs) and adjust for fluorine’s polar hydrophobicity. Experimental logP values derived from shake-flask assays (octanol/water) are more reliable due to fluorine’s unique solvation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Reactant of Route 2
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2-Chloro-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine

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